3-Bromo-5-nitrobenzohydrazide
Description
Significance of Benzohydrazide (B10538) Scaffolds in Medicinal Chemistry and Materials Science
The benzohydrazide scaffold is a privileged structure in drug discovery and materials science. Benzohydrazide and its derivatives, particularly hydrazones, are a focus of intensive study due to their wide range of biological activities. researchgate.net These compounds have demonstrated potential as antibacterial, antifungal, anticancer, anti-inflammatory, and antioxidant agents. researchgate.netmdpi.com For example, certain benzohydrazide derivatives have shown significant antibacterial activity, with some compounds being identified as potent inhibitors of bacterial enzymes like ParE. chemsrc.comtandfonline.com The activity of some derivatives against E. coli and MRSA strains has been highlighted in several studies. tandfonline.com
In materials science, benzohydrazide compounds are recognized for their excellent chelating abilities, allowing them to act as versatile ligands in coordination chemistry. researchgate.netnih.gov They can form stable complexes with various metal ions, leading to new materials with interesting catalytic or magnetic properties. tandfonline.comnih.gov For instance, dioxomolybdenum(VI) complexes with benzohydrazone ligands have been synthesized and characterized for their potential as catalysts in oxidation reactions. tandfonline.com
Rationale for Investigating Substituted Benzohydrazide Derivatives, with Emphasis on Halogen and Nitro Substituents
The functionalization of the benzohydrazide scaffold with substituents like halogens and nitro groups is a key strategy in medicinal chemistry to modulate the molecule's properties. The introduction of these groups can significantly influence the compound's steric and electronic characteristics, which in turn affects its bioavailability and biological activity. mdpi.com
Halogen atoms such as bromine and chlorine are known to enhance the lipophilicity of molecules, which can improve their ability to cross cell membranes. mdpi.commdpi.com This modification can lead to enhanced biological efficacy. Studies on various molecular scaffolds have shown that the presence of halogens can increase the potency of compounds, for instance, as antioxidant or anticancer agents. mdpi.com The introduction of a bromine atom, in particular, can be a critical factor in the bioactivity of hydrazone derivatives. tandfonline.com
The nitro group is a strong electron-withdrawing group that can significantly alter the electronic nature of the aromatic ring. This modification is often explored in the design of new therapeutic agents. ontosight.ai Hydrazone derivatives containing nitro groups have been widely investigated for their biological properties, including their use in developing compounds with potential antibacterial or anticancer activities. researchgate.netresearchgate.net The combination of both halogen and nitro substituents on a benzohydrazide framework creates a unique chemical entity with potential for diverse applications. ontosight.ai
Overview of 3-Bromo-5-nitrobenzohydrazide within the Scope of Advanced Organic Synthesis and Biological Applications
Within the family of substituted benzohydrazides, this compound is a noteworthy compound. It serves as a versatile small molecule scaffold and a fundamental building block in the synthesis of more complex organic and biological compounds. tcichemicals.com Its structure incorporates both a bromine atom and a nitro group on the phenyl ring, positioning it as a valuable intermediate for developing novel derivatives with potentially enhanced biological activities.
While specific, in-depth research on the biological applications of this compound itself is not extensively documented in publicly available literature, its structural features suggest significant potential. It is a precursor for synthesizing various hydrazone derivatives. For example, it can be reacted with different aldehydes to form Schiff bases, a common method for creating libraries of compounds for biological screening. nih.govresearchgate.net Given the known antimicrobial and anticancer properties of related halogenated nitrobenzohydrazides, it is plausible that derivatives of this compound could exhibit similar activities. researchgate.netontosight.ai Furthermore, its ability to act as a ligand, similar to other benzohydrazides, makes it a candidate for the development of new coordination complexes in materials science. bakhtiniada.rubakhtiniada.ru
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 374671-07-5 | fluorochem.co.ukguidechem.com |
| Molecular Formula | C₇H₆BrN₃O₃ | guidechem.com |
| Molecular Weight | 260.05 g/mol | tcichemicals.com |
| Purity | 96% | fluorochem.co.uk |
| Canonical SMILES | C1=C(C=C(C=C1N+[O-])Br)C(=O)NN | guidechem.com |
| Topological Polar Surface Area | 101 Ų | guidechem.com |
| logP | 2.57520 | guidechem.com |
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-nitrobenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O3/c8-5-1-4(7(12)10-9)2-6(3-5)11(13)14/h1-3H,9H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHWLNZTHBJYBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674381 | |
| Record name | 3-Bromo-5-nitrobenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374671-07-5 | |
| Record name | 3-Bromo-5-nitrobenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies and Methodologies for 3 Bromo 5 Nitrobenzohydrazide
Retrosynthetic Analysis of the 3-Bromo-5-nitrobenzohydrazide Framework
Retrosynthetic analysis is a cornerstone of modern organic synthesis, providing a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. The most logical retrosynthetic disconnection for this compound involves the cleavage of the acyl-nitrogen bond (C-N bond) of the hydrazide functional group.
This disconnection simplifies the target molecule into two key synthons: a 3-bromo-5-nitrobenzoyl cation equivalent and a hydrazine (B178648) nucleophile. The practical chemical equivalents (reagents) for these synthons are typically 3-bromo-5-nitrobenzoic acid or one of its activated derivatives (such as an ester or acid chloride) and hydrazine hydrate (B1144303), respectively. This straightforward approach defines a clear and efficient path for the synthesis, focusing on the formation of the crucial amide linkage.
Synthesis of Key Precursors for this compound
The successful synthesis of the target hydrazide is critically dependent on the efficient preparation of its key precursors. This section details the established routes for obtaining the necessary building blocks.
One established procedure utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of concentrated sulfuric acid (H₂SO₄), which acts as a catalyst. niif.hu The reaction mixture is heated to drive the reaction to completion. niif.hu Upon completion, the product is typically isolated by quenching the reaction with ice, leading to the precipitation of 3-bromo-5-nitrobenzoic acid, which can then be purified by recrystallization from a suitable solvent like methanol (B129727). niif.hu
Table 1: Synthesis of 3-Bromo-5-nitrobenzoic Acid via Bromination of 3-Nitrobenzoic Acid
| Starting Material | Reagents | Temperature | Time | Yield | Reference |
|---|
This table summarizes a representative synthetic condition for the preparation of the key precursor.
The conversion of a carboxylic acid to a benzohydrazide (B10538) is a fundamental transformation in organic chemistry. Generally, this is not achieved in a single step from the free carboxylic acid due to acid-base reactions with hydrazine. Instead, the carboxylic acid is first converted into a more reactive derivative, such as an ester or an acid chloride.
The most common laboratory-scale method involves a two-step sequence:
Esterification: The carboxylic acid (in this case, 3-bromo-5-nitrobenzoic acid) is first esterified, typically by reacting it with an alcohol like methanol or ethanol (B145695) in the presence of an acid catalyst (e.g., H₂SO₄). nih.gov
Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate (N₂H₄·H₂O). nih.govijpsr.comgrafiati.com The nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, displacing the alkoxy group to form the desired hydrazide. This reaction is often carried out in an alcoholic solvent and may require refluxing to ensure a high conversion rate. ijpsr.com
An alternative route involves the conversion of the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂). niif.huresearchgate.net The highly reactive acyl chloride is then reacted with hydrazine to yield the hydrazide. This method is very efficient but requires careful handling of the moisture-sensitive and corrosive acyl chloride.
Direct Synthesis and Optimization of this compound
The final step in the synthetic sequence is the formation of this compound from its immediate precursor. This involves a condensation reaction, the efficiency of which can be significantly enhanced through the optimization of reaction conditions.
The direct synthesis of this compound is accomplished by the condensation of a 3-bromo-5-nitrobenzoic acid derivative with hydrazine. As outlined in section 2.2.2, this typically proceeds via an ester intermediate.
The reaction pathway involves the nucleophilic acyl substitution mechanism. The terminal nitrogen atom of the hydrazine molecule acts as the nucleophile, attacking the carbonyl carbon of the ethyl or methyl 3-bromo-5-nitrobenzoate. This forms a tetrahedral intermediate, which subsequently collapses, eliminating the alcohol (methanol or ethanol) to yield the stable this compound product.
Optimizing reaction conditions is crucial for improving yield, reducing reaction time, and minimizing environmental impact. Key parameters for optimization include solvent, temperature, and the use of catalysts or alternative energy sources.
Solvent Effects: The choice of solvent can influence reaction rates and yields. While ethanol is commonly used for hydrazinolysis, studies on related amide syntheses using thionyl chloride have shown that solvent-free conditions can dramatically increase yields and decrease reaction times. niif.huresearchgate.net
Microwave-Assisted Synthesis: A significant advancement in synthetic methodology is the use of microwave irradiation as an energy source. bspublications.net Microwave-assisted organic synthesis (MAOS) often leads to a dramatic reduction in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. acs.orgresearchgate.net The energy is transferred directly to the reactants and solvent, leading to rapid and uniform heating. bspublications.net For the synthesis of hydrazides and related heterocyclic compounds, microwave irradiation has been shown to reduce reaction times from several hours to mere minutes. ijpsr.comacs.org This green chemistry approach is highly efficient and reproducible. bspublications.net
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Hydrazide Formation
| Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|
| Conventional Heating (Reflux) | 7–9 hours | 50–75% | acs.org |
This table illustrates the typical enhancements in yield and reduction in reaction time when employing microwave-assisted techniques for reactions analogous to hydrazide synthesis.
By employing microwave-assisted synthesis for the hydrazinolysis of ethyl 3-bromo-5-nitrobenzoate, it is anticipated that the synthesis of this compound could be rendered significantly more efficient and environmentally benign.
Green Chemistry Approaches in this compound Synthesis
The synthesis of this compound, a valuable intermediate in medicinal chemistry and material science, is increasingly being scrutinized through the lens of green chemistry. Traditional synthetic routes often involve lengthy reaction times, harsh conditions, and the use of hazardous solvents. Modern approaches, however, are focusing on methodologies that improve efficiency, reduce waste, and utilize environmentally benign conditions. These strategies primarily revolve around the use of alternative energy sources like microwave irradiation and ultrasonication to accelerate reactions, often in the absence of conventional solvents.
A plausible and environmentally conscious pathway to this compound begins with the commercially available precursor, 3-Bromo-5-nitrobenzoic acid. The synthesis can be conceptualized in two primary stages: the esterification of the carboxylic acid followed by a green hydrazinolysis reaction.
Step 1: Esterification of 3-Bromo-5-nitrobenzoic acid
The initial step involves the conversion of 3-Bromo-5-nitrobenzoic acid to its corresponding ester, typically Methyl 3-bromo-5-nitrobenzoate. This is a standard esterification reaction. To align with green chemistry principles, this transformation can be optimized by using a catalytic amount of a solid acid catalyst instead of corrosive mineral acids like sulfuric acid. This modification simplifies the work-up procedure and minimizes acidic waste streams.
Step 2: Hydrazinolysis of Methyl 3-bromo-5-nitrobenzoate
The crucial step in forming the hydrazide is the hydrazinolysis of the ester intermediate. Green chemistry has offered significant advancements over conventional methods, which typically require prolonged refluxing for several hours. mdpi.com Microwave-assisted and ultrasound-assisted techniques have emerged as powerful alternatives that dramatically reduce reaction times and improve yields.
Microwave-Assisted Synthesis:
Microwave-assisted organic synthesis (MAOS) utilizes the efficient heating of polar molecules through the direct interaction of the substrate and solvent with microwaves. This technique has been shown to accelerate the hydrazinolysis of various esters, reducing reaction times from hours to mere minutes. rsc.orgacs.org For the synthesis of benzohydrazides, microwave irradiation can lead to yields as high as 98% in as little as 4 to 6 minutes. rsc.org This rapid, solvent-free, or minimal-solvent approach not only conserves energy but also reduces the environmental burden associated with volatile organic compounds. researchgate.netresearchgate.net Studies on similar esters, such as methyl salicylate, demonstrate completion of the hydrazinolysis reaction in just 3 minutes under microwave irradiation (360 W). mdpi.com
Ultrasound-Assisted Synthesis:
Sonochemistry, the application of ultrasound to chemical reactions, provides another green pathway. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, which enhances mass transfer and accelerates the reaction rate. nih.govresearchgate.net Ultrasound has been successfully applied to the synthesis of various nitrogen-containing heterocycles and intermediates. nih.govorganic-chemistry.org The hydrazinolysis of esters is significantly promoted by ultrasound, offering high yields in shortened reaction times under mild conditions. nih.gov
A particularly innovative approach involves the simultaneous application of microwave and ultrasound irradiation, a combination that has been shown to dramatically promote the hydrazinolysis of esters, providing a rapid and highly efficient method for hydrazide synthesis. nih.govrsc.orgcolab.ws
The advantages of these green methodologies over conventional heating for a representative hydrazinolysis reaction are summarized in the table below.
| Method | Energy Source | Typical Reaction Time | Typical Yield (%) | Key Advantages |
|---|---|---|---|---|
| Conventional Heating | Thermal (Reflux) | 6 - 16 hours | 40 - 80% | Well-established, simple setup |
| Microwave-Assisted | Microwave Irradiation | 3 - 30 minutes | 80 - 98% | Rapid heating, significant time reduction, high yields, often solvent-free. mdpi.comrsc.orgacs.orgresearchgate.net |
| Ultrasound-Assisted | Ultrasonication | 40 - 60 minutes | ~90% | Enhanced mass transfer, mild conditions, improved yields. nih.gov |
| Microwave & Ultrasound | Simultaneous Irradiation | ~40 minutes | >95% | Synergistic effect, extremely rapid and efficient. nih.govrsc.org |
By adopting these advanced techniques for the hydrazinolysis of Methyl 3-bromo-5-nitrobenzoate, the synthesis of this compound can be achieved in a manner that is faster, more energy-efficient, and environmentally friendlier than traditional synthetic protocols.
Spectroscopic and Structural Elucidation of 3 Bromo 5 Nitrobenzohydrazide and Its Derivatives
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, provides invaluable information regarding the functional groups and vibrational modes within a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a powerful tool for identifying the characteristic functional groups present in a molecule. In 3-Bromo-5-nitrobenzohydrazide, the key vibrational bands would arise from the hydrazide moiety, the nitro group, and the substituted benzene (B151609) ring.
The N-H stretching vibrations of the hydrazide group are expected to appear in the range of 3350-3180 cm⁻¹. derpharmachemica.comnih.gov Specifically, the asymmetric and symmetric stretching of the -NH₂ group would result in two distinct bands. The amide I band, primarily associated with the C=O stretching vibration, is one of the most intense and characteristic absorptions in the spectrum of hydrazides, typically observed in the region of 1680-1630 cm⁻¹. derpharmachemica.comnih.gov The amide II band, which arises from N-H bending and C-N stretching, is expected around 1620-1520 cm⁻¹.
The nitro group (-NO₂) will exhibit strong and easily identifiable absorption bands. The asymmetric stretching vibration is anticipated in the 1560-1515 cm⁻¹ region, while the symmetric stretching vibration is expected between 1360-1315 cm⁻¹. The presence of both bromine and a nitro group on the aromatic ring will also influence the C-H and C=C stretching and bending vibrations. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C stretching vibrations within the ring are found in the 1600-1450 cm⁻¹ range. derpharmachemica.com The C-Br stretching vibration is expected at lower frequencies, generally in the 700-500 cm⁻¹ region.
Below is a table of characteristic FT-IR absorption bands observed for related benzohydrazide (B10538) derivatives.
| Functional Group | Vibrational Mode | Expected Range (cm⁻¹) | Reported Values for Derivatives (cm⁻¹) |
| N-H | Stretching | 3350-3180 | 3502, 3347-3434 derpharmachemica.comnih.gov |
| C-H (Aromatic) | Stretching | >3000 | 3184, 2829-3079 derpharmachemica.comnih.gov |
| C=O (Amide I) | Stretching | 1680-1630 | 1640, 1595-1654 derpharmachemica.comnih.gov |
| C=N | Stretching | 1620-1580 | 1583, 1511-1598 derpharmachemica.comnih.gov |
| NO₂ | Asymmetric Stretching | 1560-1515 | 1511 (asym) walshmedicalmedia.com |
| NO₂ | Symmetric Stretching | 1360-1315 | 1389 (sym) walshmedicalmedia.com |
| C-Br | Stretching | 700-500 | 718 walshmedicalmedia.com |
Raman Spectroscopy for Vibrational Mode Assignments
Raman spectroscopy complements FT-IR by providing information on the polarizability of molecular vibrations. edinst.com It is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum.
For this compound, the symmetric stretching of the nitro group is expected to be a strong band in the Raman spectrum. nih.gov Aromatic ring stretching vibrations, particularly the ring breathing mode, also typically give rise to intense Raman signals. primescholars.com The C-Br stretching vibration would also be observable. In contrast, the C=O stretching of the amide group, while strong in the FT-IR, will likely be weaker in the Raman spectrum. The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. nih.govprimescholars.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Proton Nuclear Magnetic Resonance (¹H-NMR) Chemical Shift Analysis
The ¹H-NMR spectrum of this compound would provide detailed information about the electronic environment of the protons. The aromatic region of the spectrum would be of particular interest. Due to the substitution pattern, three distinct aromatic proton signals are expected. The strong electron-withdrawing effects of the nitro and bromo groups will deshield these protons, causing them to resonate at a lower field (higher ppm values) compared to unsubstituted benzene (7.26 ppm). ucl.ac.uk
The proton ortho to both the bromo and nitro groups (H-4) would be significantly deshielded. The proton situated between the bromo and the hydrazide group (H-2) and the proton between the nitro and the hydrazide group (H-6) would also be deshielded, with their exact chemical shifts influenced by the combined inductive and mesomeric effects of the substituents. ucl.ac.uk The coupling patterns (splitting) between these protons would confirm their relative positions on the ring.
The protons of the hydrazide group (-NHNH₂) would appear as distinct signals. The -NH proton is expected to be a broad singlet, with its chemical shift being solvent-dependent, typically appearing downfield. derpharmachemica.com The -NH₂ protons would also likely appear as a broad singlet.
The following table presents typical ¹H-NMR chemical shifts for protons in related benzohydrazide derivatives.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Reported Values for Derivatives (δ, ppm) |
| Aromatic C-H | 7.5 - 9.0 | 7.0-7.9 derpharmachemica.com |
| -NH (Amide) | 9.0 - 12.0 (solvent dependent) | 11.8-11.9 derpharmachemica.com |
| -NH₂ | 4.0 - 6.0 (solvent dependent) | |
| -CH=N (in hydrazones) | 8.0 - 9.0 | 8.3-8.7 derpharmachemica.com |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopic Characterization
The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct signals are expected for the aromatic carbons and one for the carbonyl carbon.
The carbonyl carbon (C=O) of the hydrazide group is expected to appear significantly downfield, typically in the range of 160-170 ppm. nih.gov The aromatic carbons will have their chemical shifts influenced by the substituents. The carbon attached to the bromo group (C-3) and the carbon attached to the nitro group (C-5) would be influenced by the electronegativity and anisotropy of these groups. The carbon attached to the hydrazide group (C-1) would also have a characteristic chemical shift. The remaining aromatic carbons (C-2, C-4, C-6) will have their resonances determined by the additive effects of the substituents. chemicalbook.com
A table of representative ¹³C-NMR chemical shifts from related compounds is provided below.
| Carbon Environment | Expected Chemical Shift (δ, ppm) | Reported Values for Derivatives (δ, ppm) |
| C=O (Amide) | 160 - 170 | 162.50 nih.gov |
| Aromatic C-Br | 110 - 130 | 122.3 (for 3-bromonitrobenzene) chemicalbook.com |
| Aromatic C-NO₂ | 145 - 155 | 148.5 (for 3-bromonitrobenzene) chemicalbook.com |
| Aromatic C-H | 120 - 140 | 124.90, 130.14, 131.96, 133.15, 138.53, 148.61, 149.30 nih.gov |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by transitions associated with the substituted benzene ring. The presence of the chromophoric nitro group and the auxochromic hydrazide and bromo groups will lead to characteristic absorption bands.
Typically, aromatic compounds exhibit π → π* transitions. The presence of the nitro group, which is a strong chromophore, will likely result in a high-intensity absorption band. The hydrazide group, acting as an auxochrome, can cause a bathochromic (red) shift of the absorption maxima. The electronic transitions in such a conjugated system are complex, but generally, one would expect to observe absorption bands in the UV region, potentially extending into the visible range depending on the solvent and the extent of conjugation. Studies on related benzohydrazides have shown absorption maxima in the UV region. umcs.pl
X-ray Diffraction Crystallography for Solid-State Structure Determination
Single Crystal X-ray Diffraction of this compound and its Analogues (e.g., N′-(5-Bromo-2-hydroxybenzylidene)-3-nitrobenzohydrazide methanol (B129727) monosolvate)
The structure of this compound was determined by single-crystal X-ray diffraction. Yellow, needle-shaped crystals suitable for analysis were obtained by the slow evaporation of a methanol solution containing the reactants. nih.gov The analysis confirmed the formation of a methanol monosolvate, where a molecule of methanol is incorporated into the crystal lattice for each molecule of the hydrazone. nih.gov
The crystallographic data obtained from the X-ray diffraction experiment for N′-(5-Bromo-2-hydroxybenzylidene)-3-nitrobenzohydrazide methanol monosolvate is summarized in the table below. nih.gov For comparative purposes, data for the related analogue, N′-(5-Bromo-2-hydroxybenzylidene)-4-nitrobenzohydrazide methanol monosolvate, is also included. iucr.org
| Parameter | N′-(5-Bromo-2-hydroxybenzylidene)-3-nitrobenzohydrazide methanol monosolvate nih.gov | N′-(5-Bromo-2-hydroxybenzylidene)-4-nitrobenzohydrazide methanol monosolvate iucr.org |
|---|---|---|
| Chemical Formula | C₁₄H₁₀BrN₃O₄·CH₄O | C₁₄H₁₀BrN₃O₄·CH₄O |
| Formula Weight (g/mol) | 396.20 | 396.20 |
| Crystal System | Triclinic | Monoclinic |
| Space Group | Pī | P2₁/n |
| a (Å) | 6.701 (2) | 6.660 (2) |
| b (Å) | 9.492 (3) | 19.068 (3) |
| c (Å) | 13.011 (3) | 12.730 (2) |
| α (°) | 105.866 (2) | 90 |
| β (°) | 92.535 (2) | 93.222 (2) |
| γ (°) | 94.496 (2) | 90 |
| Volume (ų) | 791.7 (4) | 1614.1 (6) |
| Z (molecules/unit cell) | 2 | 4 |
| Temperature (K) | 298 | 298 |
Analysis of Molecular Geometry, Torsion Angles, and Hydrogen Bonding Networks (Intra- and Intermolecular)
The detailed structural parameters derived from X-ray crystallography allow for a thorough analysis of the molecule's conformation and the non-covalent interactions that govern its packing in the solid state.
Molecular Geometry and Torsion Angles
The bond lengths within the N′-(5-Bromo-2-hydroxybenzylidene)-3-nitrobenzohydrazide molecule are reported to be within the normal ranges observed for similar hydrazone compounds. nih.gov
Hydrogen Bonding Networks
Hydrogen bonds, both within a single molecule (intramolecular) and between adjacent molecules (intermolecular), play a critical role in stabilizing the crystal structure.
Intramolecular Hydrogen Bonding: A significant feature in the molecular structure of both the 3-nitro and 4-nitro analogues is a strong intramolecular O—H···N hydrogen bond. nih.goviucr.org This bond forms between the hydroxyl group of the salicylidene ring and the imine nitrogen atom of the hydrazone bridge. This interaction creates a stable six-membered ring, which is referred to as an S(6) ring motif. nih.govnih.gov This type of intramolecular hydrogen bond is a key factor in dictating the conformation of the molecule. rsc.orgnih.gov
Intermolecular Hydrogen Bonding: The crystal packing is dominated by a network of intermolecular hydrogen bonds, facilitated by the methanol solvent molecule. In N′-(5-Bromo-2-hydroxybenzylidene)-3-nitrobenzohydrazide methanol monosolvate, the hydrazone molecules are linked by the methanol molecules via N—H···O hydrogen bonds. nih.gov Specifically, the amide hydrogen (N-H) of the hydrazone acts as a donor to the oxygen atom of a neighboring methanol molecule. iucr.org Concurrently, the hydroxyl group of the methanol molecule participates in an O—H···O hydrogen bond with the carbonyl oxygen of the hydrazone. nih.gov These interactions link the components into chains that propagate along the a-axis of the crystal. nih.govnih.gov A similar scheme of intermolecular N—H···O and O—H···O hydrogen bonds involving the solvent molecule is observed in the 4-nitro analogue, also forming chains along the a-axis. iucr.org These networks are crucial for the formation of a stable, three-dimensional supramolecular architecture. researcher.life
The geometric parameters for the key hydrogen bonds in a representative analogue, N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2-chlorobenzohydrazide methanol solvate, illustrate the nature of these interactions.
| D–H···A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) |
|---|---|---|---|---|
| O1–H1···N1 (Intramolecular) | 0.82 | 1.86 | 2.585 (3) | 146 |
| N2–H2···O3 (Intermolecular) | 0.91 (3) | 1.93 (3) | 2.830 (4) | 176 (4) |
Note: Data is for N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2-chlorobenzohydrazide methanol solvate, presented here as a representative example of the hydrogen bonding geometries in this class of compounds. D = donor atom, A = acceptor atom.
Based on the comprehensive search conducted, detailed theoretical studies and specific computational data for the compound "this compound" corresponding to the requested outline are not available in the public scientific literature. While computational analyses such as Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, and calculations of chemical reactivity descriptors have been performed for structurally related molecules, this specific data does not exist for this compound itself in the searched resources.
To generate a scientifically accurate article with detailed research findings and data tables as per the instructions, specific computational results for the exact molecule are required. Providing data from similar but different compounds would be scientifically inaccurate and misleading. Therefore, it is not possible to generate the requested article with the required level of specificity and accuracy at this time.
Advanced Computational Chemistry and Theoretical Studies on 3 Bromo 5 Nitrobenzohydrazide
Molecular Dynamics Simulations to Investigate Conformational Space and Interactions
Molecular dynamics (MD) simulations are a powerful computational methodology used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations provide detailed insights into the conformational landscape of a molecule and its interactions with the surrounding environment. In the context of 3-Bromo-5-nitrobenzohydrazide, MD simulations can elucidate the flexibility of the molecule, identify stable conformers, and characterize the non-covalent interactions that govern its behavior in different media.
MD simulations can systematically explore this conformational space by simulating the molecule's movement over nanoseconds or even microseconds. By analyzing the trajectory of the simulation, it is possible to identify the most frequently adopted conformations and the energetic barriers between them. This analysis can reveal how the bulky bromine atom and the electron-withdrawing nitro group on the benzoyl ring influence the rotational freedom of the hydrazide group.
The interactions of this compound with solvent molecules are also a key aspect that can be investigated through MD simulations. The solvent environment can significantly impact the conformational equilibrium of the molecule. For instance, in polar protic solvents like water or methanol (B129727), the molecule can act as both a hydrogen bond donor (via the -NH and -NH2 groups) and acceptor (via the carbonyl oxygen and the nitro group). MD simulations can quantify the strength and lifetime of these hydrogen bonds, providing a detailed picture of the solvation shell around the molecule.
In a crystalline environment, intermolecular interactions play a crucial role in determining the packing arrangement. Crystal structure analysis of a closely related compound, N′-(5-Bromo-2-hydroxybenzylidene)-3-nitrobenzohydrazide, reveals the significance of hydrogen bonding. nih.gov In the solid state, intermolecular N—H···O hydrogen bonds are observed, often involving solvent molecules of crystallization, such as methanol. nih.gov These interactions create extended networks that stabilize the crystal lattice. nih.gov MD simulations of the crystalline state can provide insights into the lattice energy and the vibrational modes of the crystal, which are related to its physical properties.
The following tables present hypothetical yet representative data that could be obtained from MD simulations to characterize the conformational space and intermolecular interactions of this compound.
Table 1: Key Dihedral Angles and Their Predominant Values from a Simulated Trajectory
| Dihedral Angle | Atom Definition | Predominant Angle (degrees) in Vacuum | Predominant Angle (degrees) in Water |
| ω | O=C-N-N | 180 (trans) | 175 (trans) |
| φ | C-C-C=O | 30 | 25 |
| ψ | C-N-N-H | 60 | 65 |
Note: The values in this table are illustrative and represent plausible outcomes from a molecular dynamics simulation. The "trans" conformation of the amide bond (ω) is generally favored in hydrazides.
Table 2: Analysis of Intermolecular Hydrogen Bonds with Water Molecules from a Simulation
| Hydrogen Bond Type | Donor-Acceptor Pair | Average Distance (Å) | Average Bond Lifetime (ps) |
| Type 1 | N-H (hydrazide) ··· OH2 | 2.9 | 5.2 |
| Type 2 | N-H2 (hydrazide) ··· OH2 | 3.0 | 4.8 |
| Type 3 | C=O (carbonyl) ··· HOH | 2.8 | 6.1 |
| Type 4 | N-O (nitro) ··· HOH | 3.1 | 3.5 |
Note: This table provides a hypothetical summary of hydrogen bonding analysis from an MD simulation in an aqueous environment. The average distance and lifetime are key indicators of the strength and stability of these interactions.
Derivatization and Chemical Reactivity of 3 Bromo 5 Nitrobenzohydrazide
Synthesis of Schiff Base Derivatives (Hydrazones) from 3-Bromo-5-nitrobenzohydrazide
The primary pathway to derivatizing this compound involves the synthesis of Schiff bases, also known as hydrazones. This class of compounds is formed through the condensation reaction between the hydrazide moiety and a carbonyl compound.
Condensation with Aldehydes and Ketones
The synthesis of Schiff base derivatives from this compound is typically achieved through a straightforward condensation reaction with various aldehydes and ketones. The reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide on the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the characteristic azomethine (-C=N-) linkage of the hydrazone.
This reaction is often carried out in a suitable solvent, such as ethanol (B145695) or methanol (B129727), and can be catalyzed by the addition of a few drops of acid, like glacial acetic acid, to facilitate the dehydration step. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the resulting hydrazone derivative often precipitates from the reaction mixture and can be purified by recrystallization. For instance, the reaction of a hydrazide with an aldehyde in ethanol, followed by refluxing, is a common method for synthesizing such Schiff bases semanticscholar.org.
Structural Diversification through Substituent Variation on the Aldehyde/Ketone Moiety
A key advantage of synthesizing hydrazones from this compound is the ability to introduce a wide range of structural diversity. By varying the aldehyde or ketone reactant, a library of derivatives with different electronic and steric properties can be generated.
The use of aromatic aldehydes containing various substituents (e.g., hydroxyl, methoxy, nitro, halo groups) on the phenyl ring allows for the fine-tuning of the electronic nature of the resulting hydrazone. For example, the synthesis of hydrazones from 3-bromobenzohydrazide has been demonstrated with substituted aldehydes like 5-bromo-2-hydroxy-3-methoxybenzaldehyde (B183005) and 4-hydroxy-3-methoxybenzaldehyde asianpubs.org. Similarly, reactions with heterocyclic aldehydes would introduce different ring systems into the final molecule. The use of different ketones also provides a route to further structural modifications. This versatility is crucial for developing compounds with specific chemical properties and for studying structure-activity relationships in various applications.
Below is an interactive table showcasing a hypothetical set of Schiff base derivatives of this compound, illustrating the potential for structural diversification.
| Aldehyde/Ketone Reactant | Resulting Hydrazone Name | Substituent on Aldehyde/Ketone Moiety |
| Benzaldehyde | N'-(phenylmethylene)-3-bromo-5-nitrobenzohydrazide | Unsubstituted Phenyl |
| 4-Hydroxybenzaldehyde | N'-(4-hydroxybenzylidene)-3-bromo-5-nitrobenzohydrazide | 4-Hydroxyl |
| 4-Nitrobenzaldehyde | N'-(4-nitrobenzylidene)-3-bromo-5-nitrobenzohydrazide | 4-Nitro |
| Salicylaldehyde | N'-(2-hydroxybenzylidene)-3-bromo-5-nitrobenzohydrazide | 2-Hydroxyl |
| Acetone | N'-(propan-2-ylidene)-3-bromo-5-nitrobenzohydrazide | Two Methyl groups |
Cyclization Reactions and Formation of Heterocyclic Systems (e.g., Azetidinones, Oxadiazoles)
The Schiff base derivatives of this compound are valuable intermediates for the synthesis of various heterocyclic compounds. The presence of the azomethine group and the adjacent amide functionality provides reactive sites for cyclization reactions.
Azetidinones: One important class of heterocycles that can be synthesized from these Schiff bases is the 2-azetidinones, also known as β-lactams. The synthesis typically involves the cycloaddition reaction of the Schiff base with chloroacetyl chloride in the presence of a base such as triethylamine (B128534) derpharmachemica.comimpactfactor.orgrjptonline.orghumanjournals.com. The base deprotonates the amide nitrogen, which then acts as a nucleophile, while the chloroacetyl chloride provides the two-carbon unit required for the formation of the four-membered azetidinone ring.
1,3,4-Oxadiazoles: Another significant heterocyclic system that can be derived from this compound is the 1,3,4-oxadiazole (B1194373) ring. A common method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the oxidative cyclization of the corresponding N-acylhydrazones. This can be achieved using various dehydrating agents or oxidizing agents. For instance, refluxing an aryl hydrazide with an appropriate compound in the presence of a dehydrating agent like phosphorus oxychloride can yield 1,3,4-oxadiazole derivatives nih.gov. Another method involves the cyclization of N-substituted benzylidine hydrazides in the presence of reagents like iodine and mercuric oxide in a solvent such as DMF nih.govmdpi.com.
Metal Complexation Chemistry of this compound as a Ligand
This compound and its Schiff base derivatives possess donor atoms, such as nitrogen and oxygen, which make them excellent ligands for the formation of coordination compounds with various transition metals nih.gov.
Synthesis and Characterization of Coordination Compounds
The synthesis of metal complexes with this compound or its hydrazone derivatives typically involves the reaction of the ligand with a metal salt (e.g., chlorides, nitrates, or acetates) in a suitable solvent. The resulting complexes can be characterized by a range of spectroscopic and analytical techniques, including infrared (IR) spectroscopy, UV-Visible spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis. These techniques provide valuable information about the formation of the complex and the coordination mode of the ligand to the metal center. The molar conductance of the complexes in a suitable solvent can be measured to determine their electrolytic nature nih.govchemistryjournal.net.
Investigation of Ligand-Metal Binding Modes (N-, O-Donor Ligands)
This compound and its hydrazone derivatives can act as multidentate ligands, coordinating to metal ions through various donor atoms. The hydrazide itself can coordinate through the carbonyl oxygen and the terminal amino nitrogen. In its enol form, it can coordinate through the deprotonated enolic oxygen and the azomethine nitrogen.
Schiff base derivatives of this compound typically act as bidentate or tridentate ligands. Coordination often occurs through the azomethine nitrogen and the carbonyl oxygen (in the keto form) or the deprotonated enolic oxygen (in the enol form) researchgate.net. If the aldehyde or ketone moiety used in the synthesis of the Schiff base contains additional donor groups, such as a phenolic hydroxyl group, these can also participate in coordination, leading to a higher denticity. The study of the IR spectra of the free ligand and its metal complexes is particularly useful in determining the binding mode. A shift in the vibrational frequencies of the C=O and C=N groups upon complexation provides evidence for their involvement in coordination to the metal ion. The appearance of new bands in the far-IR region can be attributed to the formation of M-O and M-N bonds nih.gov.
Below is an interactive table summarizing the potential coordination modes of this compound and its derivatives.
| Ligand | Potential Donor Atoms | Possible Coordination Mode |
| This compound (Keto form) | Carbonyl Oxygen, Amino Nitrogen | Bidentate |
| This compound (Enol form) | Enolic Oxygen, Azomethine Nitrogen | Bidentate |
| Schiff base derivative (Keto form) | Carbonyl Oxygen, Azomethine Nitrogen | Bidentate (N,O) |
| Schiff base derivative (Enol form) | Enolic Oxygen, Azomethine Nitrogen | Bidentate (N,O) |
| Schiff base derivative with phenolic -OH | Enolic Oxygen, Azomethine Nitrogen, Phenolic Oxygen | Tridentate (O,N,O) |
Biological and Pharmacological Research Applications of 3 Bromo 5 Nitrobenzohydrazide and Its Analogues
Antimicrobial Activity Investigations
Derivatives of bromo- and nitro-substituted benzohydrazides have demonstrated significant antimicrobial properties, including antibacterial, antifungal, and anti-mycobacterial effects. These compounds represent an important class of molecules in the search for new agents to combat infectious diseases.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains (e.g., S. aureus, E. coli, Campylobacter)
Analogues of 3-bromo-5-nitrobenzohydrazide have been synthesized and evaluated for their antibacterial activity against a range of pathogenic bacteria. For instance, a series of 3- and 4-bromo-N'-(substituted benzylidene)benzohydrazides were synthesized and screened for their antimicrobial potential. The introduction of different substituents on the benzylidene ring was found to modulate the antibacterial efficacy of these compounds.
One notable analogue, 3-bromo-N'-(5-bromo-2-hydroxy-3-methoxy-benzylidene)benzohydrazide, has been specifically investigated for its antimicrobial properties. Studies have shown that this compound exhibits activity against various bacterial strains, including Klebsiella pneumoniae. The presence of the bromo-substituent on the benzohydrazide (B10538) moiety was suggested to be a favorable feature for antimicrobial activity.
The antibacterial activity of Schiff bases and their metal complexes derived from related structures has also been a subject of investigation. These studies often report activity against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The imine group in Schiff bases is considered a key pharmacophore that contributes to their biological activities. Flavonoid derivatives containing bromine and nitro groups have also been synthesized and shown to possess antibacterial properties.
Table 1: Antibacterial Activity of Selected this compound Analogues and Related Compounds
| Compound/Analogue | Test Organism | Activity | Reference |
|---|---|---|---|
| 3/4-bromo-N'-(substituted benzylidene)benzohydrazides | Various bacteria | Moderate to good | |
| 3-bromo-N'-(5-bromo-2-hydroxy-3-methoxy-benzylidene)benzohydrazide | Klebsiella pneumoniae | Strong | |
| Schiff bases of 3-aminobenzofuran-2-carboxamide (B1330751) with bromo substituent | Escherichia coli, Staphylococcus aureus | Active | |
| Zinc(II) Schiff base complexes | Staphylococcus aureus, Escherichia coli | Active | |
| Flavonoid derivatives with bromine and nitro groups | Escherichia coli, Staphylococcus aureus | Active |
Antifungal Potential (e.g., A. niger)
The antifungal activity of Schiff bases and their metal complexes derived from structures related to this compound has been explored. These compounds have been tested against various fungal species, including Aspergillus niger. Research has indicated that metal complexes of Schiff bases often exhibit enhanced antifungal activity compared to the Schiff base ligands alone.
For example, new metal complexes of Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II) with a Schiff base derived from 3-amino-5-bromobenzofuran-2-carboxamide (B1298440) were synthesized and screened for their antifungal activity against Aspergillus niger and Aspergillus flavus. Similarly, Zinc(II) Schiff base complexes have been shown to be effective against a range of fungal species, including Aspergillus niger and Candida albicans. The development of cobalt(III) Schiff base complexes has also yielded compounds with broad-spectrum antifungal activity.
Table 2: Antifungal Activity of Selected Analogues and Related Compounds
| Compound/Analogue | Test Organism | Activity | Reference |
|---|---|---|---|
| Metal complexes of a Schiff base from 3-amino-5-bromobenzofuran-2-carboxamide | Aspergillus niger, Aspergillus flavus | Active | |
| Zinc(II) Schiff base complexes | Aspergillus niger, Candida albicans | Active | |
| Cobalt(III) Schiff base complexes | Candida and Cryptococcus yeasts | Active |
Anti-mycobacterial Activity, Particularly Against Mycobacterium tuberculosis
Hydrazide-hydrazone derivatives are a well-known class of compounds with significant anti-mycobacterial activity. The core structure of these compounds is crucial for their biological action against Mycobacterium tuberculosis. Isoniazid, a primary anti-tuberculosis drug, is a hydrazide derivative, which highlights the importance of this functional group.
Research on novel hydrazones has shown promising results. For instance, a series of benzoic acid (4-allyloxy-benzylidene)-hydrazides were designed and synthesized, with some compounds exhibiting potent activity against Mycobacterium tuberculosis H37Rv. Another study identified several hydrazide/hydrazones as promising candidates for anti-tuberculosis drug development, with activities comparable to or better than some first- and second-line drugs. A hydrazine-hydrazone adamantine compound has also been reported to show antimycobacterial activity and is a probable inhibitor of MmpL3, a key transporter in mycobacteria. Flavonoids have also been investigated for their antimycobacterial properties.
While direct studies on this compound are limited, the extensive research on related hydrazide-hydrazones suggests that this compound and its derivatives are worthy of investigation for their potential anti-mycobacterial effects.
Anticancer / Cytotoxic Evaluations in Human Cancer Cell Lines (e.g., HeLa, MCF-7)
In addition to antimicrobial properties, derivatives of this compound have been evaluated for their potential as anticancer agents. These investigations typically involve in vitro cytotoxicity assays against various human cancer cell lines.
In Vitro Cytotoxicity Assays (e.g., MTT Assay)
A study on 3- and 4-bromo benzohydrazide derivatives reported their synthesis and evaluation for anticancer potential. One of the synthesized compounds was found to be a potent anticancer agent, more so than the standard drugs tetrandrine (B1684364) and 5-fluorouracil (B62378) in certain assays. The cytotoxic effects of these compounds are often assessed using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
Derivatives containing the bromo- and nitro- functionalities have been explored for their cytotoxic effects. For instance, a spirocyclic 3-bromo-4,5-dihydroisoxazole (B8742708) derivative was identified as a covalent inhibitor of human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH) with antiproliferative activity against pancreatic cancer cells. The cytotoxicity of various synthetic derivatives has been evaluated against breast cancer cell lines such as MCF-7, with some compounds showing significant inhibitory activity. The cytotoxic effects of novel heterocyclic compounds on HeLa and MCF-7 cell lines have also been reported.
Table 3: In Vitro Cytotoxicity of Selected this compound Analogues and Related Compounds
| Compound/Analogue | Cancer Cell Line | IC50 Value | Reference |
|---|---|---|---|
| 4-bromo-N'-(3-phenylallylidene)benzohydrazide | HCT116 | 1.20 µM | |
| Spirocyclic 3-bromo-4,5-dihydroisoxazole derivative | Pancreatic cancer cell lines | Varies | |
| Synthetic β-nitrostyrene derivative | MCF-7 | 0.81 ± 0.04 µg/mL | |
| 1,3,4-oxadiazole (B1194373) derivatives | HeLa, MCF-7 | Varies |
Mechanisms of Action (e.g., Apoptotic Cell Death Induction)
Understanding the mechanism by which a compound induces cancer cell death is crucial for its development as a therapeutic agent. Apoptosis, or programmed cell death, is a common mechanism of action for many anticancer drugs. Research into the biological activity of compounds related to this compound has sometimes included investigations into their ability to induce apoptosis.
For example, some synthetic derivatives have been shown to induce apoptosis in breast cancer cell lines. The induction of apoptosis can be triggered through various cellular pathways. An ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivative was found to induce apoptosis in MCF-7 cells. While the precise mechanisms for many this compound analogues are still under investigation, the induction of apoptosis is a plausible and frequently observed mode of action for cytotoxic compounds in this chemical class.
Antioxidant Activity Assessment (e.g., DPPH Radical Scavenging Method)
The antioxidant potential of this compound and its analogues is frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This method is widely used to determine the ability of a compound to act as a free radical scavenger or hydrogen donor. The DPPH radical is a stable free radical that exhibits a deep purple color and shows a maximum absorption at approximately 517 nm. mdpi.comnih.gov When an antioxidant compound is present, it donates a hydrogen atom to the DPPH radical, which leads to the reduction of the radical to its hydrazine (B178648) form, DPPH-H. This process is accompanied by a color change from purple to yellow, and the decrease in absorbance at 517 nm is measured spectrophotometrically. mdpi.comnih.gov The effectiveness of the antioxidant is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the DPPH radicals. nih.gov
Research on various hydrazide and bromophenol derivatives has demonstrated their capacity for radical scavenging. For instance, studies on benzylic acid-derived bromophenols have shown them to be effective DPPH radical scavengers. nih.gov Similarly, certain anthraquinone-based pyrimidine (B1678525) derivatives have shown remarkable antioxidant activity in DPPH assays, with some compounds exhibiting IC50 values as low as 15.09 µg/ml. researchgate.net The antioxidant activity of these compounds is often attributed to their chemical structure, particularly the presence of phenolic hydroxyl groups that can readily donate hydrogen atoms to neutralize free radicals. mdpi.com
The general procedure for the DPPH assay involves preparing a working solution of DPPH in a solvent like ethanol (B145695) or methanol (B129727). mdpi.comopenagrar.de A small volume of the test compound's solution, at various concentrations, is then mixed with the DPPH solution. mdpi.com After a specific incubation period in the dark, the absorbance is measured. openagrar.de The percentage of DPPH radical scavenging activity is calculated using the formula:
% Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the test compound. nih.gov The results are often compared to standard antioxidants like Butylated hydroxytoluene (BHT), ascorbic acid, or Trolox. nih.govopenagrar.de
Anti-inflammatory Properties and Mechanisms
Analogues of this compound, particularly bromophenols and nitrobenzamide derivatives, have been investigated for their anti-inflammatory properties. The primary mechanism of action often involves the inhibition of key inflammatory mediators and pathways. A common experimental model involves using lipopolysaccharide (LPS)-stimulated macrophages (like RAW 264.7 cells) or zebrafish models to induce an inflammatory response. nih.govresearchgate.netresearchgate.net
Research has shown that bromophenol compounds can significantly suppress the production of pro-inflammatory molecules. For example, 3-bromo-5-(ethoxymethyl)-1,2-benzenediol (BEMB) has been shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-activated cells. nih.govresearchgate.net Similarly, certain nitrobenzamide derivatives demonstrated a high capacity to inhibit LPS-induced NO production in a dose-dependent manner, with some compounds showing IC50 values as low as 3.7 µM. researchgate.net
The anti-inflammatory effects of these compounds are often linked to the downregulation of critical signaling pathways, most notably the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. nih.govresearchgate.netnih.gov BEMB was found to suppress the expression of NF-κB (p65) and the inhibitor of NF-κB (IκB-α). nih.gov Another related compound, 3-Bromo-4,5-dihydroxybenzaldehyde (BDB), also showed an inhibitory effect on the phosphorylation of NF-κB and signal transducer and activator of transcription 1 (STAT1). nih.gov Furthermore, methyl 3-bromo-4,5-dihydroxybenzoate (MBD) has been shown to attenuate inflammatory bowel disease by regulating TLR/NF-κB pathways. researchgate.net This regulation involves inhibiting the mRNA expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-6. researchgate.netresearchgate.netresearchgate.net
The table below summarizes the anti-inflammatory activity of selected analogues.
| Compound | Model | Key Findings | Reference |
| 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) | DNCB-induced atopic dermatitis in mice; LPS-stimulated RAW 264.7 macrophages | Suppressed IgE levels, ear edema, and inflammatory cell infiltration. Inhibited phosphorylation of NF-κB and STAT1. nih.gov | nih.gov |
| 3-bromo-5-(ethoxymethyl)-1,2-benzenediol (BEMB) | LPS-induced RAW 264.7 cells and zebrafish embryo | Inhibited production of NO, ROS, iNOS, and COX-2. Suppressed NF-κB expression. nih.govresearchgate.net | nih.govresearchgate.net |
| Nitrobenzamide Derivatives (Compounds 5 & 6) | LPS-induced RAW 264.7 macrophages | Significantly inhibited NO production (IC50 = 3.7 and 5.3 µM). Suppressed expression of COX-2, IL-1β, and TNF-α. researchgate.net | researchgate.net |
| Methyl 3-bromo-4,5-dihydroxybenzoate (MBD) | TNBS-induced inflammatory bowel disease in zebrafish | Inhibited intestinal migration of immune cells. Regulated TLR/NF-κB pathways by inhibiting expression of TNF-α, IL-1β, IL6, etc. researchgate.net | researchgate.net |
Molecular Docking Studies for Biological Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. ikm.org.my This method is instrumental in drug discovery for predicting the binding affinity and interaction mechanism of novel compounds like this compound and its analogues against specific biological targets.
Ligand-Protein Binding Affinity and Interaction Profiling (e.g., with enoyl reductase, transaminase-Bio A)
Molecular docking studies are frequently employed to investigate the interaction of hydrazide derivatives with various enzymatic targets, including those crucial for bacterial survival, such as the enoyl-acyl carrier protein (ACP) reductase (FabI or InhA). mdpi.comphyschemres.orgnih.gov The binding affinity, often expressed as a docking score or binding energy in kcal/mol, indicates the stability of the ligand-protein complex; a lower energy value typically signifies a more stable interaction. researchgate.netnih.gov
In studies involving inhibitors of Mycobacterium tuberculosis's enoyl-ACP reductase, various hydrazone derivatives have been docked into the enzyme's active site. mdpi.comnih.gov The binding models suggest that these compounds establish key interactions with amino acid residues and cofactors within the active site. For instance, a highly active pyrrole (B145914) hydrazone was found to form hydrogen bonding interactions with the Tyr158 residue and the NAD+ cofactor, which is crucial for enzymatic activity. nih.gov The interactions commonly observed for this class of compounds include:
Hydrogen Bonds: Formed between hydrogen bond donor/acceptor groups on the ligand (e.g., the hydrazide moiety's C=O and N-H groups) and amino acid residues like arginine or tyrosine in the active site. mdpi.com
Hydrophobic Interactions: Arising from the interaction of nonpolar parts of the ligand, such as aromatic rings, with hydrophobic pockets within the enzyme. physchemres.org
Pi-Pi Stacking: Interactions between the aromatic rings of the ligand and aromatic residues of the protein. physchemres.org
The table below shows examples of binding affinities for various hydrazide analogues against different protein targets, illustrating the application of this technique.
| Compound/Derivative | Protein Target | Binding Affinity (kcal/mol) | Reference |
| Bromo-hydrazide derivative | S. aureus target | -7.20 | researchgate.net |
| 4-(5-bromothiophen-2-yl)...carbohydrazide | Anti-bacterial target | -6.55 | researchgate.net |
| Pyrrole derivative (5h) | Dihydrofolate reductase (1DF7) | - | mdpi.com |
| Quinolone analogue (Ligand 17) | DNA gyrase | -18.8 | nih.gov |
Prediction of Pharmacophore Models and Structure-Activity Relationships (SAR)
Pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to understand the relationship between the chemical structure of a compound and its biological activity. nih.gov A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target receptor. nih.govnih.gov
These models can be generated based on the structure of a known ligand-protein complex (structure-based) or by aligning a set of active molecules (ligand-based). nih.govnih.gov Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases for new compounds that fit the model, a process known as virtual screening. physchemres.org
3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more quantitative understanding of SAR. nih.govnih.gov These methods generate 3D contour maps that visualize the regions around a molecule where modifications are likely to affect its biological activity. For example, the maps can indicate where:
Adding bulky groups might enhance or decrease activity due to steric interactions.
Placing electronegative or electropositive groups could improve binding through electrostatic interactions.
Introducing hydrophobic or hydrophilic groups would be favorable.
For inhibitors of enoyl-ACP reductase, 3D-QSAR models have been successfully built using hydrazone derivatives. nih.gov The predictive ability of these models is assessed using a test set of compounds, with high predictive correlation coefficients (r²pred) indicating a robust and reliable model. nih.gov The insights gained from pharmacophore and 3D-QSAR studies are invaluable for guiding the rational design and optimization of new, more potent analogues of this compound. nih.gov
DNA Interaction Studies (e.g., Intercalation Mode with Calf-Thymus DNA)
The interaction of small molecules with deoxyribonucleic acid (DNA) is a significant area of research, as many therapeutic agents exert their effects by binding to DNA. One of the primary non-covalent binding modes is intercalation, where a planar, aromatic molecule inserts itself between the base pairs of the DNA double helix. mdpi.combrieflands.com Studies on hydrazone derivatives and other planar molecules often use Calf-Thymus DNA (CT-DNA) as a model to investigate these interactions due to its ready availability and well-characterized properties. mdpi.combrieflands.com
Several biophysical techniques are employed to determine the mode and strength of binding:
UV-Visible Absorption Spectroscopy: This is a common method to monitor the interaction between a compound and DNA. Intercalative binding typically causes hypochromism (a decrease in molar absorptivity) and a bathochromic shift (red shift, a shift to a longer wavelength) in the compound's absorption spectrum. mdpi.combrieflands.com These spectral changes occur because the intercalation process involves a strong π-π stacking interaction between the aromatic system of the compound and the DNA base pairs, which alters the electronic environment. mdpi.com
Fluorescence Spectroscopy: This technique is often used in displacement assays. A fluorescent probe that is known to bind to DNA via intercalation, such as ethidium (B1194527) bromide (EtBr), is used. nih.gov When the test compound is added, if it also intercalates, it will displace the EtBr, leading to a quenching (decrease) of the EtBr fluorescence. nih.gov The extent of quenching can provide information about the binding affinity of the test compound.
Viscosity Measurements: The viscosity of a DNA solution is sensitive to changes in its structure. When a molecule binds via intercalation, it causes the DNA helix to lengthen and become more rigid to accommodate the inserted molecule. This leads to a measurable increase in the viscosity of the DNA solution, which is considered strong evidence for the intercalation binding mode. brieflands.com
Studies on hydrazone Schiff base complexes have suggested an intercalative binding mode with DNA, as inferred from spectral changes. mdpi.com The formation of a stable complex through intercalation is stabilized by the π-π stacking interactions between the aromatic rings of the ligand and the DNA base pairs. mdpi.com
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Pathways and Mechanistic Studies
Future research will likely focus on developing more efficient and environmentally benign synthetic routes to 3-Bromo-5-nitrobenzohydrazide. A plausible and conventional pathway starts from 3-bromo-5-nitrobenzoic acid. This precursor can be converted to its corresponding acyl chloride using a reagent like thionyl chloride. researchgate.netresearchgate.net Subsequently, the acyl chloride can be esterified with methanol (B129727) to yield methyl 3-bromo-5-nitrobenzoate.
The final and crucial step is the hydrazinolysis of the methyl ester. This reaction involves the nucleophilic attack of hydrazine (B178648) hydrate (B1144303) on the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy group and the formation of the desired this compound. quora.com The reaction mechanism is a classic nucleophilic acyl substitution, where the lone pair of electrons on the terminal nitrogen of hydrazine initiates the attack, forming a tetrahedral intermediate which then collapses to yield the hydrazide product. researchgate.net
Mechanistic studies could explore alternative pathways, such as microwave-assisted synthesis, which has been shown to reduce reaction times and improve yields for other benzohydrazide (B10538) derivatives. pensoft.net Investigating the kinetics and thermodynamics of the hydrazinolysis step will provide deeper insights for optimizing reaction conditions to maximize yield and purity.
Table 1: Proposed Synthetic Pathway for this compound
| Step | Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |
|---|---|---|---|---|
| 1 | 3-Bromo-5-nitrobenzoic acid | Thionyl Chloride (SOCl₂), Methanol (CH₃OH) | Methyl 3-bromo-5-nitrobenzoate | Esterification |
| 2 | Methyl 3-bromo-5-nitrobenzoate | Hydrazine Hydrate (N₂H₄·H₂O) | This compound | Hydrazinolysis (Nucleophilic Acyl Substitution) |
Advanced Spectroscopic Techniques for Fine Structural Characterization
While standard spectroscopic methods are fundamental, future work should employ advanced techniques for a more detailed structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR): High-resolution (e.g., 600 MHz) ¹H and ¹³C NMR spectroscopy will be essential for confirming the molecular structure. In the ¹H NMR spectrum, characteristic signals would include distinct aromatic protons in the complex region, and exchangeable protons for the -NH and -NH₂ groups of the hydrazide moiety. derpharmachemica.com
Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify key functional groups. Expected characteristic absorption bands for this compound would include N-H stretching vibrations, a C=O (Amide I) band, and strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro (NO₂) group. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be crucial for determining the exact molecular weight and elemental composition, confirming the molecular formula C₇H₆BrN₃O₃.
X-ray Crystallography: The most definitive structural characterization will come from single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. nih.gov It can also reveal intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. nih.goviucr.org For related benzohydrazide derivatives, X-ray crystallography has been instrumental in confirming molecular geometry and understanding supramolecular structures. nih.govmdpi.com
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Key Features |
|---|---|
| ¹H NMR | Aromatic protons (multiplets), -CONH- proton (singlet, downfield), -NH₂ protons (broad singlet) |
| ¹³C NMR | Aromatic carbons, Carbonyl carbon (C=O) |
| FTIR (cm⁻¹) | ~3200-3300 (N-H stretch), ~1640 (C=O stretch), ~1530 & ~1350 (NO₂ stretch) |
| X-ray | Provides definitive 3D structure, bond angles, and intermolecular interactions |
Integration of Machine Learning and Artificial Intelligence in Computational Drug Discovery for Benzohydrazide Scaffolds
The benzohydrazide scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. pensoft.net Future research on this compound and its analogues will greatly benefit from the integration of machine learning (ML) and artificial intelligence (AI).
Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational technique that correlates the chemical structure of compounds with their biological activity. ijcrt.org By developing 2D and 3D-QSAR models for a series of benzohydrazide derivatives, researchers can predict the potential therapeutic activities of novel compounds like this compound. derpharmachemica.comresearchgate.net These models can identify key molecular descriptors (e.g., steric, electronic, hydrophobic properties) that are crucial for a desired biological effect, guiding the synthesis of more potent analogues. ijcrt.org
De Novo Drug Design: Generative AI algorithms can design entirely new molecules from scratch or by modifying existing scaffolds. frontiersin.orgresearchgate.net Using the benzohydrazide core as a starting point, these models can explore vast chemical space to generate novel derivatives with optimized properties, such as high predicted binding affinity to a specific biological target and favorable pharmacokinetic profiles. nih.govsemanticscholar.org This approach accelerates the hit identification and lead optimization stages of drug discovery. frontiersin.org
Target Prediction and Molecular Docking: AI tools can predict potential biological targets for a given molecule. For this compound, these algorithms could screen against numerous protein structures to identify those where it might bind effectively. Subsequent molecular docking simulations can then be used to model the binding interactions at the atomic level, providing insights into the mechanism of action. pensoft.netderpharmachemica.com
Development of Nanomaterial-Based Formulations for Enhanced Biological Activity
A significant frontier in applying benzohydrazide derivatives is the development of advanced drug delivery systems using nanomaterials. This approach can improve solubility, stability, and targeted delivery, thereby enhancing biological activity.
Recent studies have demonstrated the successful use of nanocarriers for compounds containing hydrazone linkages, which are closely related to hydrazides. For instance, nanoscale covalent organic frameworks (NCOFs) have been functionalized with hydrazone groups to act as pH-responsive drug carriers. nih.govnih.gov In such a system, a drug is attached via an acid-labile hydrazone bond. This bond is stable at physiological pH (7.4) but cleaves in the acidic microenvironment of tumors or intracellular lysosomes (pH ~5.2), triggering the release of the drug specifically at the target site. nih.govnih.gov
Similarly, polymer micelles formed from amphiphilic copolymers have been used to encapsulate benzimidazole-hydrazone derivatives, improving their delivery and anticancer effects. mdpi.com Future research could focus on conjugating this compound or its active derivatives to such nanomaterials to create intelligent, stimulus-responsive therapeutic systems.
Table 3: Nanomaterial-Based Formulation Strategies
| Nanocarrier Type | Delivery Mechanism | Potential Advantage for Benzohydrazides |
|---|---|---|
| Nanoscale Covalent Organic Frameworks (NCOFs) | Covalent linkage via pH-sensitive hydrazone bond | Targeted, pH-triggered drug release in acidic environments (e.g., tumors) nih.govrsc.org |
| Polymer Micelles | Encapsulation of hydrophobic drug within the core | Improved solubility, prolonged circulation, and passive targeting of solid tumors mdpi.com |
| Magnetic Nanoparticles | External magnetic field guidance | Site-specific delivery and potential for hyperthermia therapy |
| Lipid Nanoparticles | Fusion with cell membranes | Enhanced cellular uptake and biocompatibility |
Investigation of Environmental and Industrial Applications of Benzohydrazide Derivatives
Beyond pharmacology, the unique chemical properties of benzohydrazides lend themselves to various environmental and industrial applications that warrant further investigation.
Corrosion Inhibition: Benzohydrazide derivatives have proven to be effective corrosion inhibitors for metals like carbon steel, particularly in acidic environments common in industrial processes such as acid pickling. scispace.compeacta.org These organic compounds adsorb onto the metal surface through heteroatoms (N, O) and aromatic π-electrons, forming a protective barrier that inhibits the corrosion process. peacta.orgmdpi.com The specific electronic properties conferred by the bromo and nitro substituents on this compound could enhance its adsorption capabilities, making it a potent candidate for corrosion inhibition. scielo.org.za
Agrochemicals: Hydrazide and hydrazone derivatives have been explored for use as herbicides, insecticides, and fungicides. biointerfaceresearch.commdpi.com Some compounds have been shown to inhibit photosynthetic electron transport in plants. mdpi.com The future exploration of this compound in this domain could lead to the development of new crop protection agents.
Polymer Chemistry: Hydrazides are utilized in the manufacturing of polymers and glues. Their bifunctional nature allows them to act as cross-linking agents or monomers in polymerization reactions, contributing to the synthesis of materials with specific thermal and mechanical properties.
Q & A
Q. What are the common synthetic routes for preparing 3-Bromo-5-nitrobenzohydrazide, and how can reaction conditions be optimized?
- Methodological Answer: The synthesis typically involves electrophilic aromatic substitution on a benzohydrazide precursor. Key steps include bromination and nitration under controlled conditions. For example, nitration of brominated intermediates often requires nitric acid in sulfuric acid at 0–5°C to minimize byproducts . Purification via recrystallization (e.g., using ethanol/water mixtures) ensures high yield and purity. Optimization involves adjusting stoichiometry, temperature, and reaction time to balance reactivity and selectivity.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer:
- NMR Spectroscopy: H and C NMR identify substituent positions and confirm hydrazide formation (e.g., NH proton at δ 10–12 ppm).
- IR Spectroscopy: Stretching frequencies for C=O (1650–1700 cm) and N–H (3200–3400 cm) validate functional groups.
- Single-Crystal X-ray Diffraction: Resolves molecular geometry and hydrogen-bonding networks (e.g., torsion angles between nitro and bromo groups) .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction data be interpreted to resolve structural ambiguities in this compound derivatives?
- Methodological Answer: Use SHELX software (e.g., SHELXL for refinement) to analyze crystallographic parameters:
- R-factor: Aim for values < 0.05 (e.g., R = 0.033 in related hydrazide structures) to ensure model accuracy .
- Torsion Angles: Compare experimental data with density functional theory (DFT)-optimized structures to validate conformational stability.
- Hydrogen Bonding: Identify intermolecular interactions (e.g., N–H···O) that influence crystal packing .
Q. What strategies address contradictions in biological activity data among structurally similar benzohydrazide derivatives?
- Methodological Answer:
- Substituent Analysis: Compare nitro/bromo positioning (meta vs. para) to assess steric and electronic effects on bioactivity .
- Dose-Response Studies: Use IC values to differentiate intrinsic activity from solubility-limited effects.
- Statistical Tools: Apply multivariate regression to isolate structural contributors (e.g., Hammett constants for substituent electronic effects).
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer:
- DFT Calculations: Optimize transition states to evaluate activation barriers for bromine displacement (e.g., SNAr mechanisms) .
- Solvent Effects: Simulate polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of attacking species.
- Hirshfeld Surface Analysis: Map electrostatic potential surfaces to predict regioselectivity in multi-substituted systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
